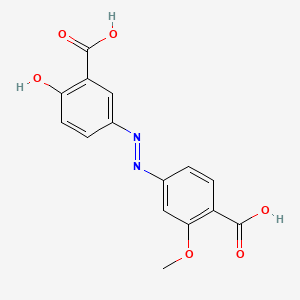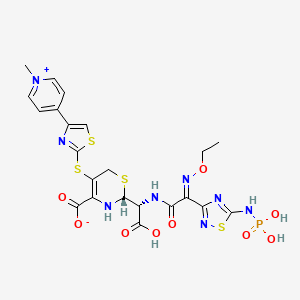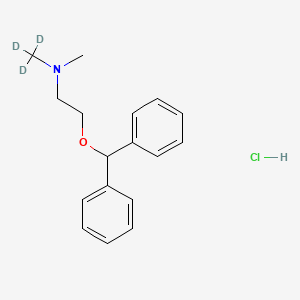![molecular formula C22H26Br2NP B13851467 [3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide is a chemical compound with the molecular formula C22H25BrNP·HBr. It is known for its use as a Wittig reagent in organic synthesis, particularly in the 1,3-dipolar cycloaddition of stabilized azomethine ylides to unactivated dipolarophiles.
Preparation Methods
The preparation of [3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide involves several steps:
Synthesis of Triphenylphosphine Intermediate: Triphenylphosphine is reacted with 1,3-dibromopropane in toluene at 80°C for 5-6 hours. The product is then cooled, filtered, and dried.
Formation of the Final Compound: The intermediate is then reacted with a dimethylamine aqueous solution in methanol at 50°C for 10-14 hours.
Chemical Reactions Analysis
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide has several applications in scientific research:
Chemistry: Used as a Wittig reagent in organic synthesis to form alkenes.
Biology: Investigated for its potential role in biological systems, particularly in the study of cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical intermediates and final products.
Mechanism of Action
The mechanism of action of [3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide involves its role as a Wittig reagent. It reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. This intermediate then undergoes a cycloaddition reaction to form the final product. The molecular targets and pathways involved include the interaction with carbonyl groups and the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide can be compared with other similar compounds such as:
[3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Similar in structure but with a dimethylamino group instead of a methylamino group.
Triphenylphosphonium Bromide: Lacks the propyl and methylamino groups, making it less versatile in certain reactions.
[3-(Ethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Contains an ethylamino group, which may alter its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C22H26Br2NP |
|---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
3-(methylamino)propyl-triphenylphosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C22H25NP.2BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;;/h2-10,12-17,23H,11,18-19H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
KTZXQICNJXRYEI-UHFFFAOYSA-M |
Canonical SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


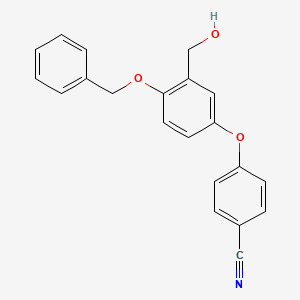
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)

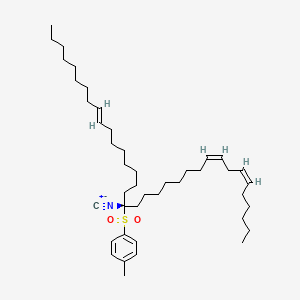
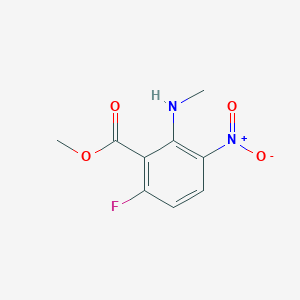

![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
